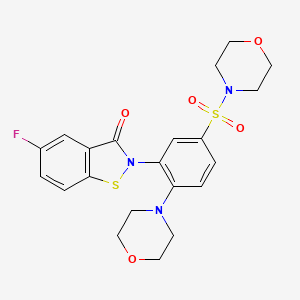
(S)-Alogliptin-Benzoatsalz
Übersicht
Beschreibung
Alogliptin is a selective dipeptidyl peptidase-4 inhibitor used to treat hyperglycemia in patients with type 2 diabetes mellitus . Impurities like Alogliptin Impurity 11 are by-products formed during the synthesis of the parent drug and can affect the drug’s efficacy and safety if not adequately controlled .
Wissenschaftliche Forschungsanwendungen
Alogliptin Impurity 11 has several scientific research applications:
Vorbereitungsmethoden
The synthesis of Alogliptin Impurity 11 involves multiple steps, including the use of various reagents and reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, followed by specific reactions to form the final impurity. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained . Industrial production methods for such impurities are usually scaled-up versions of laboratory procedures, with additional steps for purification and quality control to meet regulatory standards.
Analyse Chemischer Reaktionen
Alogliptin Impurity 11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dehydroxylated product .
Wirkmechanismus
its presence can influence the overall activity of the parent drug, Alogliptin, by interacting with molecular targets and pathways involved in glucose metabolism . The impurity may bind to the same or different sites on the dipeptidyl peptidase-4 enzyme, potentially altering the drug’s efficacy and safety profile .
Vergleich Mit ähnlichen Verbindungen
Alogliptin Impurity 11 can be compared with other impurities of Alogliptin, such as:
Alogliptin Impurity 3: Another by-product formed during the synthesis of Alogliptin, with a different molecular structure and properties.
Alogliptin Impurity 14: This impurity has a distinct chemical composition and may have different effects on the drug’s safety and efficacy.
Alogliptin Dimer Impurity: A dimeric form of Alogliptin that can affect the drug’s pharmacokinetics and pharmacodynamics.
Each impurity has unique characteristics that can influence the overall quality of the pharmaceutical product. Alogliptin Impurity 11 is unique due to its specific molecular structure and the conditions under which it is formed .
Eigenschaften
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJICOXJTRHYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3,6,7-Metheno-1H-pyrazolo[4,3-c]pyridazine,octahydro-(9CI)](/img/new.no-structure.jpg)

